molecular formula C20H18N6OS B2542940 N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868967-83-3

N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2542940
CAS No.: 868967-83-3
M. Wt: 390.47
InChI Key: FTNRLHZGNBOKAG-UHFFFAOYSA-N
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Description

N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Biological Activity

N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a phenethyl group and a thioacetamide moiety linked to a triazolo-pyridazine scaffold. Its molecular formula is C18H18N5OSC_{18}H_{18}N_5OS . The presence of the triazole and pyridazine rings is significant for its biological activity, as these heterocycles are often associated with various pharmacological effects.

Table 1: Structural Features

ComponentDescription
Phenethyl GroupContributes to lipophilicity and receptor binding
Triazolo-Pyridazine ScaffoldImplicated in various biological activities
Thioacetamide MoietyPotentially enhances bioactivity

Anti-inflammatory Properties

Compounds containing thioacetamide moieties are often investigated for their anti-inflammatory effects. For example, studies have shown that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial potential of compounds with triazole and pyridazine structures has been documented extensively. These compounds often exhibit broad-spectrum activity against bacteria and fungi. In vitro studies suggest that modifications to the sulfur-containing moiety can enhance the antimicrobial efficacy of related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituents on the Pyridazine Ring : Variations can significantly affect receptor binding affinity and selectivity.
  • Length of the Alkyl Chain : Modifying the length can influence solubility and permeability.
  • Presence of Electron-Withdrawing Groups : These can enhance reactivity and biological potency.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Substituent VariationAlters binding affinity
Alkyl Chain LengthInfluences solubility and absorption
Electron-Withdrawing GroupsIncreases reactivity

Study 1: Antitumor Efficacy

In a study evaluating a series of triazole derivatives similar to this compound, researchers reported IC50 values ranging from 20 µM to 50 µM against A549 lung cancer cells. The study highlighted that specific modifications to the triazole ring improved cytotoxicity significantly .

Study 2: Anti-inflammatory Mechanism

Another investigation focused on a thioacetamide derivative demonstrated its ability to inhibit LPS-induced nitric oxide production in macrophages. The compound reduced inflammatory markers by up to 70%, indicating strong potential for therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-18(22-13-11-15-6-2-1-3-7-15)14-28-19-10-9-17-23-24-20(26(17)25-19)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNRLHZGNBOKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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